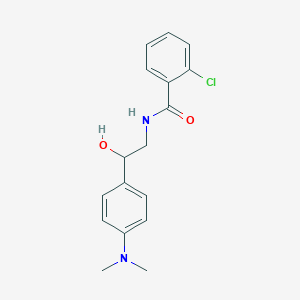

2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

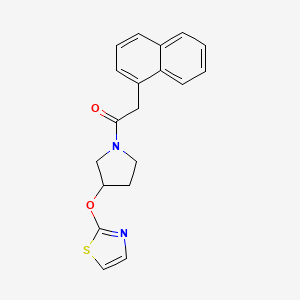

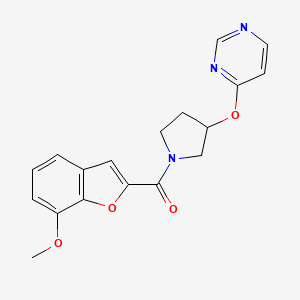

2-chloro-N-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide is a chemical compound with the linear formula C15H15ClN2O . It has a molecular weight of 274.753 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide consists of a benzamide core with a chlorine atom at the 2-position and a 4-(dimethylamino)phenyl)-2-hydroxyethyl group attached to the nitrogen atom .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Compounds with similar structures have been synthesized and studied for their unique reactivity and potential as intermediates in the creation of complex molecules. For example, the synthesis of substituted 3-phenyl-6H-pyrazolo[4,3-d]isoxazoles from corresponding 4-benzoyl-5-hydroxypyrazoles involves reactions that highlight the versatility of benzamide derivatives in synthetic chemistry (Holzer & Hahn, 2003). Such synthetic pathways may provide insights into the potential chemical manipulations of 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide for generating novel compounds.

Coordination Chemistry

The coordination and reactivity of benzamide derivatives with metal ions have been explored, suggesting possible applications in the development of metal-organic frameworks (MOFs) or catalysts. The study on coordination and reactivity of phenyl isocyanides illustrates the potential of benzamide derivatives in forming complexes with metals, which could have implications in catalysis or material science (Facchin et al., 2002).

Nonlinear Optical Materials

Derivatives of benzamides have been investigated for their nonlinear optical properties, which are crucial for applications in photonics and optical communication technologies. The synthesis and nonlinear optical absorption of novel chalcone derivative compounds, which share structural similarities with benzamides, demonstrate the potential of such compounds in optical device applications (Rahulan et al., 2014).

Biological Activity

While the specific biological activities of 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide are not provided, related compounds have been studied for their biological effects. For instance, the synthesis and characterization of aromatic polymers containing triazine rings and long alkyl side chains show potential applications in biocompatible materials and drug delivery systems (Lin et al., 1990).

Safety and Hazards

Zukünftige Richtungen

Given the lack of information on 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide, future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. This could potentially lead to the development of new applications for this compound in various fields .

Eigenschaften

IUPAC Name |

2-chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O2/c1-20(2)13-9-7-12(8-10-13)16(21)11-19-17(22)14-5-3-4-6-15(14)18/h3-10,16,21H,11H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJMSGFJBGDNMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)but-2-enamide](/img/structure/B2441591.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2441595.png)

![9-(2,3-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2441606.png)

![1-(2,5-Dimethoxyphenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2441608.png)